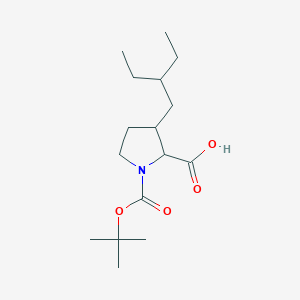![molecular formula C10H9NO2S B1470016 1-[(チオフェン-3-イル)メチル]-1H-ピロール-3-カルボン酸 CAS No. 1515969-56-8](/img/structure/B1470016.png)
1-[(チオフェン-3-イル)メチル]-1H-ピロール-3-カルボン酸
説明
“1-[(thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid” is a compound that contains a thiophene ring. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Chemical Reactions Analysis
Thiophene and its derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .科学的研究の応用
医薬品化学
チオフェンとその置換誘導体は、本化合物のよう、医薬品化学において幅広い用途を持つ重要なヘテロ環系化合物です . それらはさまざまな治療特性を持つことが報告されています .
抗炎症および抗精神病作用: これらの化合物は、抗炎症や抗精神病など、生物学的および生理学的機能において効果的です .
抗不整脈および抗不安作用: それらはまた、抗不整脈および抗不安特性を示します .
抗真菌および抗酸化作用: さらに、これらの化合物は抗真菌および抗酸化特性を持っています .
エストロゲン受容体モジュレーションおよび抗有糸分裂作用: それらは、エストロゲン受容体モジュレーションおよび抗有糸分裂特性で知られています .
抗菌、キナーゼ阻害および抗癌作用: 最後に、それらは抗菌、キナーゼ阻害および抗癌特性を持っています .
工業化学と材料科学
チオフェン誘導体は、工業化学や材料科学において腐食抑制剤として使用されます .
有機半導体
チオフェンを介した分子は、有機半導体の進歩において重要な役割を果たします .
有機電界効果トランジスタ(OFET)
これらの化合物は、有機電界効果トランジスタ(OFET)の製造に使用されます .
有機発光ダイオード(OLED)
それらはまた、有機発光ダイオード(OLED)の製造にも適用されます .
バイオアナライト検出
本化合物のよう、側鎖に親水性基を持つ疎水性共役骨格を含む共役ポリエレクトロライト(CPE)は、DNA、タンパク質、小分子バイオアナライト、金属イオン、および界面活性剤を検出するための水溶性センシング剤として使用されます .
作用機序
Target of Action
It’s worth noting that both thiophene and indole derivatives, which share structural similarities with this compound, have been reported to bind with high affinity to multiple receptors . These interactions can lead to a variety of biological effects, making these compounds a potential class of biologically active compounds .
Mode of Action
Similar compounds, such as thiophene and indole derivatives, are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures, such as thiophene and indole derivatives, have been shown to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Similar compounds, such as thiophene and indole derivatives, have been reported to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
生化学分析
Biochemical Properties
1-[(Thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid plays a role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with transport proteins, influencing its distribution within biological systems .
Cellular Effects
The effects of 1-[(Thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid on cells are diverse. It can influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and inflammatory responses. This compound has been shown to modulate gene expression, leading to changes in cellular metabolism and function. For instance, it may upregulate antioxidant enzymes or downregulate pro-inflammatory cytokines, thereby affecting cellular homeostasis .
Molecular Mechanism
At the molecular level, 1-[(Thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function. This binding may result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression of genes involved in stress responses and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(Thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade in the presence of light or heat. Long-term exposure to the compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 1-[(Thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can become toxic, leading to adverse effects such as liver damage or oxidative stress. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without significant toxicity .
Metabolic Pathways
1-[(Thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism may also affect its pharmacokinetics and bioavailability .
Transport and Distribution
The transport and distribution of 1-[(Thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into mitochondria, where it can exert its effects on cellular respiration and energy production .
Subcellular Localization
1-[(Thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization is crucial for its role in regulating cellular processes, such as gene expression and metabolic pathways .
特性
IUPAC Name |
1-(thiophen-3-ylmethyl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)9-1-3-11(6-9)5-8-2-4-14-7-8/h1-4,6-7H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOKOIOYVFUQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1C(=O)O)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1469933.png)
![3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid](/img/structure/B1469934.png)
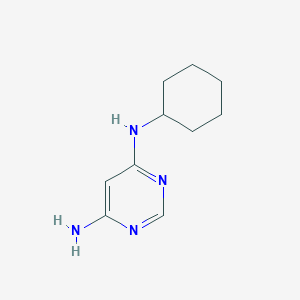
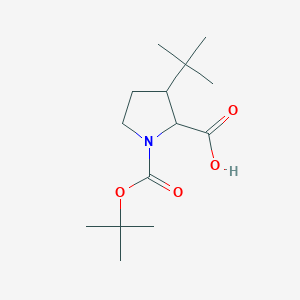
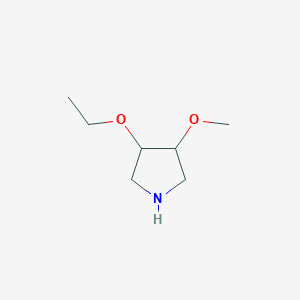
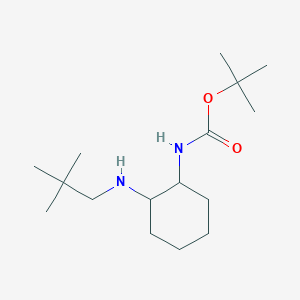
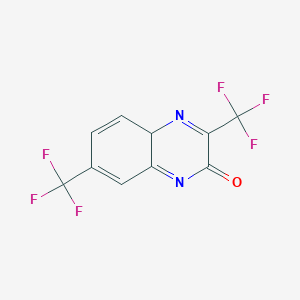
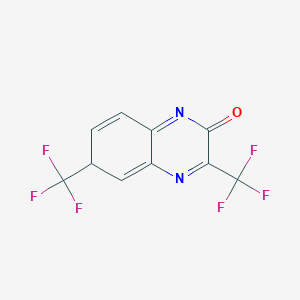
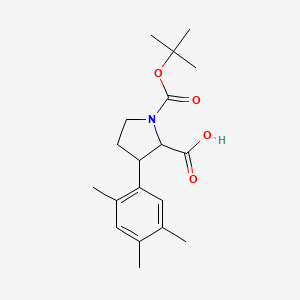
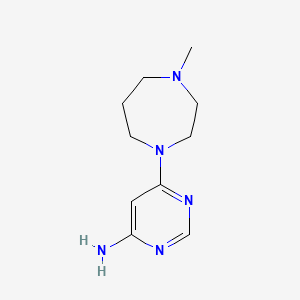
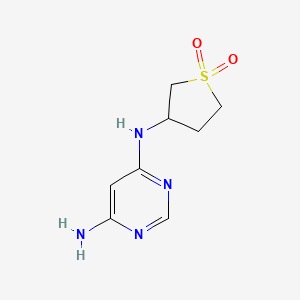

![3-[(3-Fluorophenyl)methylidene]azetidine](/img/structure/B1469955.png)
